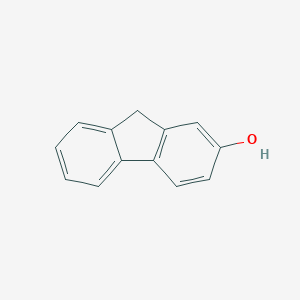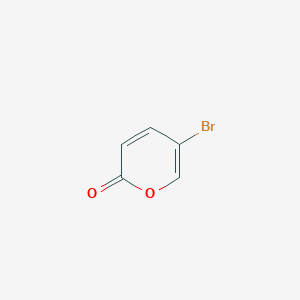![molecular formula C12H16N4O6 B026716 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one CAS No. 110851-59-7](/img/structure/B26716.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one, also known as DHO, is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. DHO has a similar structure to adenosine, a nucleoside that plays a critical role in various physiological processes. DHO has been studied extensively for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research.
Mecanismo De Acción
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one involves its conversion into the active metabolite, 9-[2-(phosphonomethoxy)ethyl]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one (PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one). PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a potent inhibitor of DNA synthesis and works by inhibiting the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides. PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one also inhibits the enzyme thymidylate synthase, which is required for the synthesis of thymidine, a critical component of DNA.
Efectos Bioquímicos Y Fisiológicos
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one induces apoptosis and inhibits DNA synthesis, leading to cell cycle arrest and cell death. In viral-infected cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one inhibits viral DNA synthesis and protein synthesis, leading to the inhibition of viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments. One of the main advantages of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively stable and can be easily synthesized in large quantities. However, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several limitations, including its toxicity in normal cells, making it difficult to use in vivo. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively expensive and requires specialized equipment and expertise for synthesis and purification.
Direcciones Futuras
There are several future directions for the study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one. One potential direction is the development of new analogs of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one with improved potency and selectivity against cancer cells and viruses. Another potential direction is the study of the immunomodulatory effects of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one and its potential use in the treatment of autoimmune diseases. Additionally, the use of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one in combination with other drugs for the treatment of cancer and viral infections should be explored further. Finally, the development of new methods for the synthesis and purification of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one could lead to more widespread use of this compound in scientific research.
Conclusion
In conclusion, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells, and by inhibiting viral DNA synthesis and protein synthesis in viral-infected cells. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments and several future directions for study. The study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has the potential to lead to new treatments for cancer, viral infections, and autoimmune diseases.
Métodos De Síntesis
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one can be synthesized through a multistep process involving the condensation of 2,6-diaminopurine with diacetyl-protected ribose, followed by deprotection and oxidation steps. The final product is obtained through purification and crystallization steps. The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been extensively studied for its potential applications in cancer therapy and antiviral therapy. In cancer therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In antiviral therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting viral DNA synthesis and interfering with viral protein synthesis.
Propiedades
Número CAS |
110851-59-7 |
|---|---|
Nombre del producto |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one |
Fórmula molecular |
C12H16N4O6 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O6/c17-2-1-6-14-10-7(11(21)15-6)13-4-16(10)12-9(20)8(19)5(3-18)22-12/h4-5,8-9,12,17-20H,1-3H2,(H,14,15,21) |
Clave InChI |
YOIJQWUBBDWNNF-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)CCO |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
Sinónimos |
2-[2-Hydroxyethyl]-9-[beta-d-ribofuranosyl]hypoxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
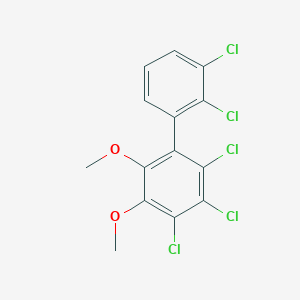
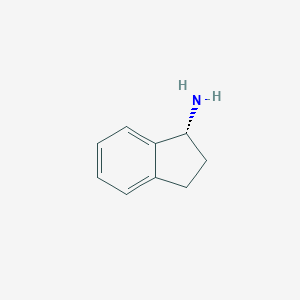
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
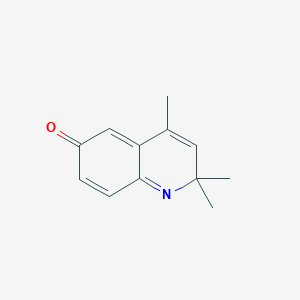
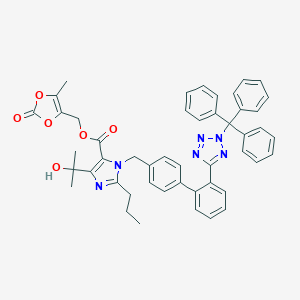
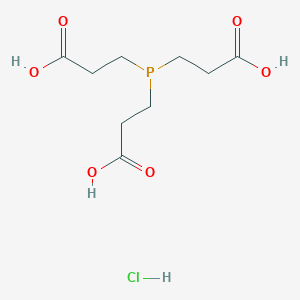
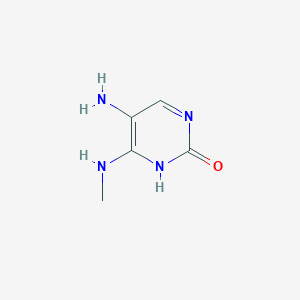
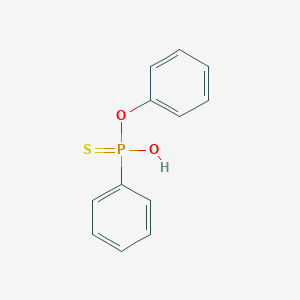
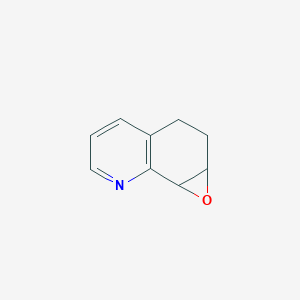
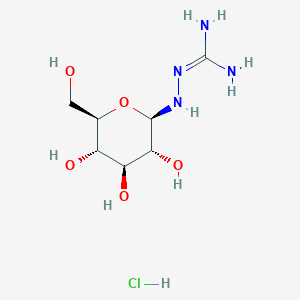
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
